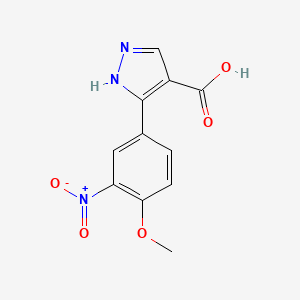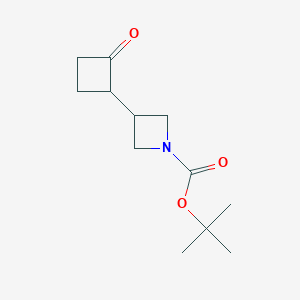![molecular formula C7H5FN2 B6337096 6-Fluoroimidazo[1,5-a]pyridine CAS No. 1426421-17-1](/img/structure/B6337096.png)
6-Fluoroimidazo[1,5-a]pyridine
Übersicht
Beschreibung
6-Fluoroimidazo[1,5-a]pyridine is a stable scaffold, widely used for the development of emissive compounds in many application fields such as optoelectronics, coordination chemistry, sensors, and chemical biology . Its compact shape along with remarkable photophysical properties make it a suitable candidate as a cell membrane probe .
Synthesis Analysis
The synthesis of 6-Fluoroimidazo[1,5-a]pyridine and its derivatives has been a subject of interest in recent years. A common method for the production of these compounds is the Schiemann reaction, which is widely used in the synthesis of fluorine-containing aromatic compounds . In one study, a new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized .Molecular Structure Analysis
The molecular structure of 6-Fluoroimidazo[1,5-a]pyridine has been characterized by various spectroscopic techniques . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results were consistent with X-ray diffraction data .Chemical Reactions Analysis
The chemical reactions involving 6-Fluoroimidazo[1,5-a]pyridine are diverse. For instance, the introduction of a 7-fluoroimidazo[5,1-b]thiazole fragment at position 2 of carbapenem (a β-lactam antibiotic) led to the preparation of a group of compounds with high antimicrobial activity against a series of gram-positive and gram-negative bacteria .Wissenschaftliche Forschungsanwendungen
Optoelectronics and Fluorescent Probes
Imidazo[1,5-a]pyridine derivatives have gained attention as versatile fluorophores in optoelectronic devices and bioimaging. Their compact shape and remarkable photophysical properties make them suitable candidates for cell membrane probes . These compounds can be used as:
Anti-Cancer Drug Development
Recent innovations highlight the potential of imidazo[1,5-a]pyridine derivatives as anti-cancer agents. Researchers explore their efficacy in inhibiting specific pathways and targeting cancer cells .
Synthetic Methodologies
Researchers have developed various synthetic routes to access imidazo[1,5-a]pyridine derivatives from readily available starting materials. These methods facilitate their exploration in diverse applications .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 6-Fluoroimidazo[1,5-a]pyridine is the methionyl-tRNA synthetase of Trypanosoma brucei . This enzyme plays a crucial role in protein synthesis by attaching methionine to its corresponding tRNA molecule .
Mode of Action
6-Fluoroimidazo[1,5-a]pyridine interacts with its target by binding to the active site of the methionyl-tRNA synthetase . This interaction inhibits the enzyme’s function, thereby disrupting protein synthesis within the parasite .
Biochemical Pathways
The inhibition of methionyl-tRNA synthetase affects the protein synthesis pathway, leading to a disruption in the normal functioning of the parasite . This can affect various downstream effects, including the parasite’s growth and replication .
Pharmacokinetics
It is noted that the incorporation of the 5-fluoroimidazo[4,5-b]pyridine fragment into inhibitors leads to central nervous system bioavailability
Result of Action
The result of the action of 6-Fluoroimidazo[1,5-a]pyridine is the inhibition of protein synthesis within the Trypanosoma brucei parasite . This leads to a disruption in the normal functioning of the parasite, affecting its growth and replication .
Eigenschaften
IUPAC Name |
6-fluoroimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSZJCHBWQVBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroimidazo[1,5-A]pyridine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)







![2,10-Diaza-9-(2-hydroxy-3,5-diiodophenyl)-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337085.png)



![(7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride; 97%](/img/structure/B6337118.png)